1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid

Synthetic Methodology Protecting Group Strategy Pyrrole Functionalization

Medicinal chemists developing CNS-penetrant candidates often face synthetic dead-ends when non-fluorinated pyrrole analogs fail to deliver desired metabolic stability. This 98% pure fluorinated building block directly addresses these bottlenecks. • Trifluoroacetyl moiety as traceless directing group for regioselective 3,4-disubstituted pyrrole synthesis • XLogP3 1.2 & TPSA 59.3 Ų - optimal CNS passive permeability with maintained solubility • CF3 ketone electrophilic warhead for reversible covalent serine hydrolase inhibitor libraries • 98% purity ensures reproducible, high-yielding transformations for lead optimization. Supplied for R&D use with reliable global sourcing.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 2098031-05-9
Cat. No. B1475895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid
CAS2098031-05-9
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CN(C=C1C(=O)O)CC(=O)C(F)(F)F
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)6(13)4-12-2-1-5(3-12)7(14)15/h1-3H,4H2,(H,14,15)
InChIKeyWJUKTPUMLXQWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2098031-05-9 Sourcing & Chemical Identity


The target compound, 1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid (CAS 2098031-05-9), is a fluorinated pyrrole building block (C8H6F3NO3, MW 221.13 g/mol) [1]. It is characterized by a pyrrole ring substituted at the 1-position with a trifluoroacetyl methylene group and at the 3-position with a carboxylic acid. The compound is commercially supplied as a research chemical with a typical purity specification of 98% . Its computed physicochemical properties include an XLogP3-AA of 1.2, a topological polar surface area of 59.3 Ų, and one hydrogen bond donor [1]. This compound serves as a versatile intermediate for the synthesis of more complex fluorinated heterocycles, particularly in medicinal chemistry programs targeting enzyme interactions and metabolic pathways.

2098031-05-9 Why Generic Substitution Fails


Substituting 1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid with a generic pyrrole-3-carboxylic acid or a non-fluorinated analog can derail a synthetic sequence. The trifluoromethyl ketone moiety is not merely a substituent; it is a reactive handle essential for downstream transformations. Literature demonstrates that trifluoroacetyl pyrroles can be regioselectively hydrolyzed to carboxylic acids [1], a reactivity pathway not available to simple alkyl ketones. The electron-withdrawing nature of the CF3 group also fundamentally alters the ring's electronic character, affecting the regioselectivity of subsequent electrophilic substitutions. Procurement of a des-fluoro analog or a 2-carboxylic acid isomer would deliver a compound with a different hydrolysis lability, divergent metabolic stability in a biological context, and a distinct reactivity profile, invalidating the intended synthetic or pharmacological outcome.

2098031-05-9 vs. Analogs: Comparative Data


Trifluoroacetyl Hydrolysis: Traceless Conversion

The trifluoroacetyl group in this compound is not just an electron-withdrawing group but a masked carboxylic acid. This is in stark contrast to the non-fluorinated acetyl analog, which lacks this hydrolytic instability. Quantitative data from Chadwick & Hodgson show that a 3-trifluoroacetyl-1-tritylpyrrole undergoes quantitative hydrolysis to the corresponding carboxylic acid [1]. This reaction is a cornerstone synthetic strategy for preparing 3-substituted pyrroles. The target compound, with its pre-installed 3-carboxylic acid and 1-trifluoroacetyl group, offers a unique dual-functionality that cannot be replicated by a simple 1-acetyl-pyrrole-3-carboxylic acid, which would be resistant to selective hydrolysis under analogous conditions.

Synthetic Methodology Protecting Group Strategy Pyrrole Functionalization

Regioselectivity by N-Trifluoroacetyl Group

The strong electron-withdrawing effect of the trifluoromethyl ketone at the pyrrole nitrogen atom profoundly influences the ring's electron density, directing further electrophilic substitutions. This contrasts with the N-alkyl pyrrole analog, which activates the ring toward electrophilic attack. While quantitative Hammett substituent constants for this specific N-substituent are not directly cited for this molecule, the trifluoroacetyl group is well-known to be a strong deactivating group. A comparable analog, an N-ethyl-pyrrole-3-carboxylic acid, would exhibit very different regioselectivity and reaction rates. The trifluoroacetyl group's electronic influence is evident in the reproducible high-yield synthesis of the compound itself via nucleophilic substitution, indicating a specific reactivity profile [1].

Physical Organic Chemistry Regioselective Synthesis Pyrrole Derivatives

Balanced Lipophilicity Profile for CNS Design

The computed XLogP3-AA value of 1.2 for 1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid [1] places it within the optimal lipophilicity range for oral bioavailability and CNS penetration. This is a direct and quantifiable differentiation from the des-fluoro analog, 1-(2-oxopropyl)-1H-pyrrole-3-carboxylic acid, whose calculated XLogP would be significantly lower (estimated ~0.4-0.6) due to the absence of the three fluorine atoms. The higher lipophilicity of the trifluoromethylated compound can translate to improved membrane permeability and metabolic stability, a critical factor in early-stage drug discovery when selecting building blocks for fragment-based screening or lead optimization.

Medicinal Chemistry ADME Properties Lipophilicity

Commercial Purity Benchmark for Reproducibility

The compound is commercially available with a documented purity specification of 98% . This is a critical benchmark for procurement, as it is 3-5 percentage points higher than the commonly supplied purity (93-95%) of many custom-synthesized in-class building blocks like 1-(3,3,3-trifluoro-2-oxopropyl)piperidine-4-carboxylic acid, which is often listed at 95% . A higher initial purity reduces the need for costly and time-consuming in-house purification before use in sensitive catalytic or stoichiometric reactions, directly impacting experimental reproducibility and project timelines.

Chemical Procurement Quality Control Reproducibility

TPSA and Bioavailability Advantage

The topological polar surface area (TPSA) of 59.3 Ų for this compound [1] is a key differentiator from its positional isomer, 1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-2-carboxylic acid. The 2-carboxylic acid isomer would possess an intramolecular hydrogen bond between the carbonyl oxygen and the acidic proton, leading to a significantly reduced effective TPSA (estimated ~40 Ų). A TPSA of 59.3 Ų falls within the range known to balance optimal oral absorption (<140 Ų) and sufficient polarity to avoid excessive metabolism, while the lower TPSA of the 2-isomer could lead to poorer solubility and higher metabolic clearance. This makes the 3-isomer a preferable fragment for oral drug development.

Drug Design ADME Prediction Physicochemical Property

2098031-05-9 Key Applications


Fragment-Based Drug Discovery for CNS

The compound's balanced XLogP3 of 1.2 (Section 3, Evidence 3) and a TPSA of 59.3 Ų (Section 3, Evidence 5) position it as an ideal fragment-sized molecule for CNS drug discovery programs. Its physicochemical profile predicts good passive permeability across the blood-brain barrier while maintaining sufficient solubility for biochemical assays. It can serve as a privileged core for generating focused libraries via amide coupling or esterification of the 3-carboxylic acid, with the trifluoroacetyl group providing a fluorine NMR handle for metabolic studies [1].

Synthesis of 3,4-Functionalized Pyrroles

The trifluoroacetyl group acts as a traceless directing/protecting group, enabling the synthesis of 3,4-disubstituted pyrroles that are difficult to access otherwise (Section 3, Evidence 1). The procurement of this specific 98% pure building block ensures high-yielding, reproducible transformations, critical for scaling up lead compounds in medicinal chemistry [1].

Serine Hydrolase Inhibitor Development

Trifluoromethyl ketones are established electrophilic warheads for reversible covalent inhibition of serine hydrolases. The commercial availability of this compound at 98% purity (Section 3, Evidence 4) makes it a practical starting material for synthesizing focused libraries of putative inhibitors. Its higher purity compared to analogous piperidine scaffolds reduces the risk of off-target effects from impurities during preliminary biological screening [1].

Fluorinated Building Block for Metabolic Stability

The trifluoromethyl group's resistance to oxidative metabolism is a key driver for the compound's procurement at the lead optimization stage. When a non-fluorinated hit compound shows high clearance, this fluorinated bioisostere can be directly substituted into the synthetic route, as supported by its distinct lipophilicity (XLogP3=1.2 vs. ~0.5 for the des-fluoro analog) (Section 3, Evidence 3), potentially improving the compound's half-life without drastically altering its size or shape.

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